PDE4A Biochemical Inhibition: Target Compound vs. FDA-Approved PDE4 Inhibitor Roflumilast
In a direct target engagement comparison, N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(2-fluorophenoxy)acetamide inhibits recombinant full-length human PDE4A with a Ki of 700 nM measured via IMAP fluorescence polarization assay using fluorescent-labeled cAMP as substrate (15-minute pre-incubation) [1]. In contrast, the FDA-approved PDE4 inhibitor roflumilast achieves an IC50 of 0.9 nM against human PDE4A4 (recombinant, baculovirus-infected Sf21 cells) . This represents an approximately 778-fold difference in PDE4A inhibitory potency. The target compound's micromolar-range affinity for PDE4A positions it as a low-to-moderate affinity probe suitable for applications where potent enzyme inhibition may produce confounding cAMP overshoot, whereas roflumilast's sub-nanomolar potency drives near-complete target engagement at low concentrations. Users seeking a PDE4 inhibitor with a wide dynamic range for dose-response studies or requiring reduced target saturation at screening concentrations should consider this compound's differentiated potency profile.
| Evidence Dimension | PDE4A inhibitory binding affinity |
|---|---|
| Target Compound Data | Ki = 700 nM (human recombinant full-length PDE4A, IMAP fluorescence polarization assay, 15 min incubation) |
| Comparator Or Baseline | Roflumilast: IC50 = 0.9 nM (human PDE4A4, baculovirus-infected Sf21 cells, radiometric assay); IC50 = 0.7 nM (human PDE4A1) |
| Quantified Difference | Approximately 778-fold lower PDE4A affinity for the target compound compared with roflumilast |
| Conditions | Target compound: IMAP fluorescence polarization, recombinant full-length PDE4A; Roflumilast: radiometric [3H]cAMP hydrolysis assay, recombinant PDE4A4/A1 isoforms. Different assay formats preclude direct numeric equivalence but support order-of-magnitude potency differentiation. |
Why This Matters
The 778-fold potency differential determines the concentration range required for PDE4A target engagement and directly impacts experimental design decisions for enzyme inhibition screening campaigns.
- [1] BindingDB. BDBM50150237 (CHEMBL3770914): Ki = 700 nM for human PDE4A (recombinant full-length, fluorescent-labeled cAMP IMAP assay). ChEMBL curated primary data. View Source
